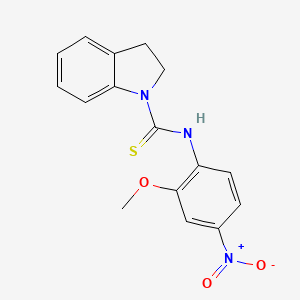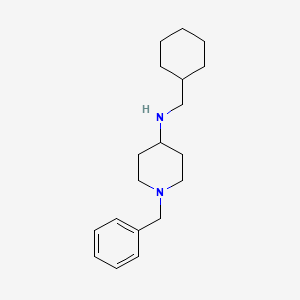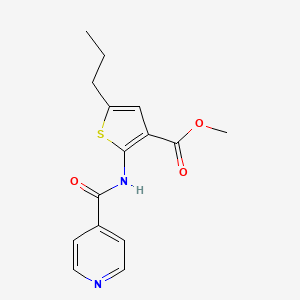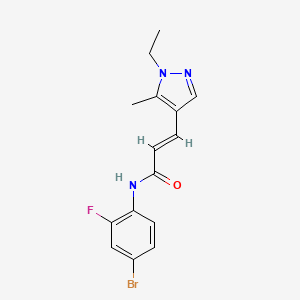
N-(2-methoxy-4-nitrophenyl)-1-indolinecarbothioamide
Vue d'ensemble
Description
The interest in thioamide derivatives, such as “N-(2-methoxy-4-nitrophenyl)-1-indolinecarbothioamide,” stems from their diverse chemical properties and potential applications in various fields, including pharmacology and materials science. These compounds often exhibit unique chemical reactions due to their functional groups, leading to their exploration for novel synthetic routes and applications.
Synthesis Analysis
Synthesis of related compounds involves condensation reactions, cyclization, and substitution reactions, highlighting the versatility of thioamides as intermediates in organic synthesis. For instance, the synthesis of 5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide was achieved through the reaction of 3-(4-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one with thiosemicarbazide, showcasing the typical synthetic routes involving thioamides (Kumara et al., 2017).
Molecular Structure Analysis
Molecular structure analysis, often conducted via X-ray diffraction studies, reveals the intricacies of the crystal packing and intermolecular interactions in thioamide compounds. For example, the crystal structure of 5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide indicated a three-dimensional network formed through various hydrogen bonds and interactions, providing insights into the stability and properties of such molecules (Kumara et al., 2017).
Chemical Reactions and Properties
Thioamide compounds participate in a range of chemical reactions, including cyclization and nitroreduction, leading to diverse products with potential biological activities. The reductive nitro-Mannich reaction of nitroalkenes with N-p-methoxyphenyl-protected aldimines, followed by reduction, illustrates the chemical reactivity of thioamide-containing molecules, producing compounds with defined stereochemistry (Anderson et al., 2012).
Physical Properties Analysis
The physical properties of thioamide compounds, such as solubility, melting point, and crystal structure, are influenced by their molecular architecture. These properties are critical for determining the compound's applicability in various fields.
Chemical Properties Analysis
The chemical properties of thioamides, including their reactivity towards nucleophiles and electrophiles, and their ability to undergo transformations such as cyclization and oxidation, highlight the functional versatility of these compounds. For instance, the thermally induced cyclization of N-arylthiobenzamides to benzothiazoles demonstrates the potential of thioamides in synthesizing heterocyclic compounds (Barrett et al., 2012).
Applications De Recherche Scientifique
Organic Synthesis and Chemical Transformations
Thermally Induced Cyclization of Electron-Rich N-Arylthiobenzamides to Benzothiazoles : Heating N-(2-methoxyphenyl)benzenecarbothioamides in refluxing nitrobenzene leads to the formation of corresponding benzothiazoles through intramolecular ipso substitution of the ortho-methoxy substituent. This reaction explores the thermal cyclization of various N-arylthiobenzamides, providing a pathway for the synthesis of benzothiazoles, which are compounds of interest due to their pharmaceutical properties (Barrett et al., 2012).
Antimicrobial Activities
Synthesis of Eperezolid-like Molecules and Evaluation of Their Antimicrobial Activities : This study involves the synthesis of compounds starting from 3,4-difluoro nitrobenzene, which are then converted into Schiff bases and thiourea derivatives. Among these, the synthesis of carbothioamide derivatives is of particular interest, as these compounds have shown high anti-Mycobacterium smegmatis activity, demonstrating their potential as antimicrobial agents (Yolal et al., 2012).
Material Science
Light-Switchable Polymer from Cationic to Zwitterionic Form : The synthesis and characterization of a novel cationic polymer that transforms into a zwitterionic form upon irradiation at 365 nm is presented. This transformation is exploited to condense and release double-strand DNA, as well as to switch the antibacterial activity to a non-toxic character demonstrated for Escherichia coli bacterial cells in solution. This research highlights the potential of using such polymers in biomedical applications, including drug delivery systems and antibacterial materials (Sobolčiak et al., 2013).
Corrosion Inhibition
Corrosion Inhibition Effect of Spiropyrimidinethiones on Mild Steel : The study investigates the effect of synthesized spiropyrimidinethiones on the corrosion of mild steel in HCl solution, highlighting the potential of these compounds as corrosion inhibitors. The findings suggest that these inhibitors act as mixed inhibitors, and their adsorption on mild steel obeys Langmuir's adsorption isotherm, demonstrating their effectiveness in protecting mild steel against corrosion (Yadav et al., 2015).
Propriétés
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-2,3-dihydroindole-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-22-15-10-12(19(20)21)6-7-13(15)17-16(23)18-9-8-11-4-2-3-5-14(11)18/h2-7,10H,8-9H2,1H3,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKCPULKZZCLTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)N2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-4-nitrophenyl)-2,3-dihydro-1H-indole-1-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-{[2-(2-furyl)-1-pyrrolidinyl]sulfonyl}phenyl)acetamide](/img/structure/B4624079.png)
![methyl 4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B4624080.png)
![3-{5-[3-(4-nitrophenyl)-2-propen-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B4624086.png)

![1-(2-chlorophenyl)-N-{[3-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}ethanamine](/img/structure/B4624100.png)
![N-[1-(2,4-dichlorophenyl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B4624107.png)
![5-methyl-2-[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4624115.png)



![N-(2-chloro-4,6-dimethylphenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B4624145.png)
![methyl 2-({[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4624152.png)
![2-[(4-butylphenyl)sulfonyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B4624162.png)
